molecular formula C28H18 B3302151 Anthracene, 9-(9-phenanthrenyl)- CAS No. 91586-10-6

Anthracene, 9-(9-phenanthrenyl)-

Cat. No. B3302151
CAS RN: 91586-10-6
M. Wt: 354.4 g/mol
InChI Key: ZYZKDLILLKHBFO-UHFFFAOYSA-N
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Description

Anthracene, 9-(9-phenanthrenyl)- is a derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings . It is a colorless or light yellow solid that is soluble in ordinary organic solvents .


Synthesis Analysis

A series of anthracene-based derivatives, including 9-(9-phenanthrenyl)-anthracene, can be synthesized by the Suzuki/Sonogashira cross-coupling reactions . The synthesis of anthracene derivatives has been a subject of research over the years, with several strategies being employed, including direct and indirect methods to construct anthracene and anthraquinone frameworks .


Molecular Structure Analysis

The molecular structure of 9-(9-phenanthrenyl)-anthracene has been characterized by X-ray crystallography, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), UV-Vis absorption and fluorescence (FL) spectroscopy, as well as density functional theory (DFT) calculations . The packing structures of these compounds are influenced by the terminal substitutions .


Chemical Reactions Analysis

Anthracene derivatives undergo various chemical reactions. For instance, 9-anthracenemethanol participates in ring-opening polymerization of L-lactide catalyzed by alumoxane and undergoes proton exchange reaction with potassium tert-butoxide to yield potassium 9-anthracenemethoxide .


Physical And Chemical Properties Analysis

Anthracene-based derivatives exhibit high thermal stability and blue emission with a high quantum yield . The decomposition temperatures of these compounds increase as the number of substituents increases . Different substituents strongly affect the optical properties .

Mechanism of Action

The mechanism for the synthesis of trans-9-(2-phenylethenyl)-anthracene begins with the formation of the phosphorus ylide, which involves the deprotonation on the benzyltriphenyl-phosphonium ion, forming the ylide zwitterion . The carbanion is then able to attack the carbonyl on 9-athracene-carboxyaldehyde, forming a large intermediate molecule .

Safety and Hazards

Anthracene, 9-(9-phenanthrenyl)-, may form combustible dust concentrations in air and cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid dust formation, and avoid ingestion and inhalation .

Future Directions

Anthracene and its derivatives have been extensively studied over the years because of their interesting photophysical, photochemical, and biological properties . They are currently the subject of research in several areas, which investigate their use in the biological field and their application in OLEDs, OFETs, polymeric materials, solar cells, and many other organic materials .

properties

IUPAC Name

9-anthracen-9-ylphenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18/c1-4-12-22-21(11-1)18-27(26-16-8-7-15-25(22)26)28-23-13-5-2-9-19(23)17-20-10-3-6-14-24(20)28/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZKDLILLKHBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC5=CC=CC=C5C6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80757282
Record name 9-(Anthracen-9-yl)phenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80757282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anthracene, 9-(9-phenanthrenyl)-

CAS RN

91586-10-6
Record name 9-(Anthracen-9-yl)phenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80757282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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